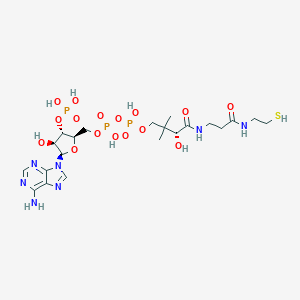

C21H36N7O16P3S

説明

特性

CAS番号 |

85-61-0 |

|---|---|

分子式 |

C21H36N7O16P3S |

分子量 |

767.5 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16?,20-/m1/s1 |

InChIキー |

RGJOEKWQDUBAIZ-DRCCLKDXSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@@H](C(=O)NCCC(=O)NCCS)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

他のCAS番号 |

85-61-0 |

物理的記述 |

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS] Solid |

ピクトグラム |

Irritant |

同義語 |

CoA CoASH Coenzyme A |

製品の起源 |

United States |

準備方法

Traditional Enzymatic Purification from Microbial Sources

The conventional method for CoA production involves extracting the compound from microbial cultures, particularly Sarcina lutea IAM 1099. This process begins with cultivating the microorganism in a nutrient-rich medium containing potassium pantothenate, adenine, and cysteine hydrochloride. Fermentation occurs under controlled conditions (30°C, 3 liters/minute aeration, 350 RPM agitation) for 72 hours, yielding a broth rich in intracellular CoA. Post-fermentation, cells are lyophilized and subjected to ultrasonic treatment in a phosphate buffer (pH 7.0) to release CoA-containing cell-free extracts.

A critical purification step involves immobilizing CoA-binding proteins (e.g., dephospho-CoA kinase, acyltransferase) on cyanogen bromide-activated agarose. These proteins selectively adsorb CoA from crude extracts, which is then eluted using sodium acetate buffer (pH 6.5) with 0.5 M sodium chloride. This method achieves a purity of 70% and a yield of 23 mg CoA per liter of extract.

Modern Chemo-Enzymatic Synthesis

Recent advances leverage recombinant enzymes for in vitro CoA synthesis. A one-pot cascade pathway utilizes Escherichia coli-derived enzymes, including pantetheine kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase. Starting from pantethine, this method achieves a 92% conversion yield by coupling enzymatic phosphorylation with ATP regeneration systems. The process avoids costly chromatographic steps, making it scalable for industrial applications.

Chemical Synthesis Approaches

Stepwise Organic Synthesis

Chemical synthesis of CoA involves assembling its three components: pantothenate, β-mercaptoethylamine, and adenosine diphosphate. Pantothenate is first phosphorylated to 4’-phosphopantothenate using ATP, followed by cysteine conjugation via 4’-phosphopantothenoylcysteine synthetase. Decarboxylation yields 4’-phosphopantetheine, which is adenylylated and phosphorylated to form dephospho-CoA and finally CoA. While this method offers precise control over intermediates, it requires multiple purification steps and has a lower overall yield (~30%) compared to enzymatic routes.

Analytical Techniques for CoA Quantification

Colorimetric and Fluorometric Assays

The Sigma-Aldrich Coenzyme A Assay Kit (MAK504) enables precise CoA quantification in biological samples. The assay couples CoA to acyl-CoA synthetase (ACS), which converts free CoA into acyl-CoA, generating a colorimetric (570 nm) or fluorometric (λ<sub>ex</sub> 535 nm/λ<sub>em</sub> 587 nm) signal proportional to CoA concentration. Key steps include:

-

ACS Reaction : Incubate samples with ACS Working Reagent (40 µL) at room temperature for 30 minutes.

-

Detection : Add ACOD Working Reagent (57 µL per well) and measure absorbance/fluorescence.

This method detects CoA concentrations as low as 0.1 µM, with inter-assay variability <5%.

Comparative Analysis of Preparation Methods

化学反応の分析

Thioester Formation

Coenzyme A functions as a thiol, readily reacting with carboxylic acids to form thioesters . This reaction involves the sulfhydryl group (-SH) of CoA and the carboxyl group of the fatty acid. The resulting thioester bond is a high-energy bond, with a free energy of 34.3 kJ/mol .

Where R-COOH represents a carboxylic acid, and R-CO-SCoA is the resulting acyl-CoA.

Acyl Group Transfer

The primary function of CoA is to carry acyl groups . The acyl-CoA derivatives participate in a myriad of enzymatic reactions, transferring the acyl group to various acceptor molecules. For instance, acetyl-CoA, a key intermediate in metabolism, transfers its acetyl group to oxaloacetate to form citrate in the first step of the citric acid cycle .

Role in Fatty Acid Metabolism

CoA plays a critical role in both the synthesis and degradation of fatty acids . During fatty acid synthesis, CoA transfers acetyl groups, enabling the elongation of the fatty acid chain in the cytosol. In fatty acid oxidation (beta-oxidation) within the mitochondria, CoA carries fatty acids through the catabolic process .

Citric Acid Cycle

In the citric acid cycle, acetyl-CoA, derived from glycolysis, amino acid metabolism, and fatty acid beta-oxidation, serves as a primary input . Acetyl-CoA donates its acetyl group to oxaloacetate, initiating the cycle and leading to energy production .

Regulation of Metabolic Enzymes

Coenzyme A and its derivatives regulate several metabolic enzymes . Acetyl-CoA carboxylase, which catalyzes the committed step in fatty acid synthesis, is stimulated by insulin and inhibited by epinephrine and glucagon . In the citric acid cycle, CoA acts as an allosteric regulator, stimulating pyruvate dehydrogenase .

Protein CoAlation

Under conditions of oxidative and metabolic stress, CoA can covalently modify cysteine residues in proteins, a process termed protein CoAlation (Protein-S-SCoA) . This reversible modification protects thiol groups of cysteine residues from irreversible oxidation and regulates protein activity . Antioxidant enzymes such as thioredoxin A and Thioredoxin-like protein (YtpP) can deCoAlate proteins, restoring their activity .

Interactions with Acyl Carrier Proteins

Coenzyme A can donate its phosphopantetheinyl group to acyl carrier proteins (ACP), which covalently bind growing acyl chains in fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS) . This interaction is crucial for the synthesis of various natural products .

Coenzyme A as an Antioxidant

Coenzyme A exhibits antioxidant properties, protecting cells during stress . It prevents irreversible oxidation of cysteine residues by a reversible modification of protein cysteine residues .

Inhibition of Enzyme Reactions

Coenzyme A can also inhibit certain enzyme reactions. For example, in SxtA AOS reactions, CoA can inhibit the reaction as product builds up, likely through the K154 residue binding to the phosphodiester group .

科学的研究の応用

Metabolic Functions

1.1 Fatty Acid Metabolism

CoA is essential for the synthesis and degradation of fatty acids. In its acetyl form (acetyl-CoA), it serves as a substrate for fatty acid synthesis and is involved in the β-oxidation pathway, which breaks down fatty acids to generate energy. Acetyl-CoA also plays a significant role in the citric acid cycle (Krebs cycle), where it contributes to ATP production by entering the cycle as an energy substrate .

1.2 Carbohydrate Metabolism

CoA is critical in carbohydrate metabolism, particularly in the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. This conversion is vital for energy production, especially under aerobic conditions . Furthermore, CoA participates in gluconeogenesis, aiding in glucose synthesis from non-carbohydrate sources .

1.3 Protein Modification

Recent studies have highlighted CoA's role in protein modifications through a process known as protein CoAlation. This reversible modification involves the attachment of CoA to specific cysteine residues on proteins, influencing their activity and stability under oxidative stress conditions . Over 2,000 proteins have been identified as targets for CoAlation, indicating its broad impact on cellular metabolism and stress responses .

Clinical Implications

2.1 Neurodevelopmental Disorders

Research has shown that alterations in CoA levels can contribute to various neurodevelopmental disorders. For instance, studies involving genetically modified mice have demonstrated that changes in acetyl-CoA availability affect lipid metabolism and mitochondrial function, which are crucial for brain development .

2.2 Cancer Metabolism

CoA's involvement in metabolic pathways has implications for cancer biology. Tumor cells often exhibit altered metabolism characterized by increased fatty acid synthesis and altered glucose metabolism. Understanding how CoA regulates these pathways could provide insights into potential therapeutic targets for cancer treatment .

2.3 Cardiovascular Diseases

CoA is implicated in cardiovascular health through its role in nitric oxide signaling. Recent findings suggest that CoA regulates nitric oxide's actions, which are essential for maintaining vascular health and preventing diseases such as atherosclerosis . The regulation of protein nitrosylation by CoA has been linked to cellular energy production and cholesterol synthesis, both critical factors in cardiovascular disease development .

Recent Research Findings

Recent studies have expanded our understanding of CoA's functions:

- Role in Nitric Oxide Function : Researchers discovered that CoA regulates nitric oxide signaling pathways essential for cell metabolism and may influence disease mechanisms related to cancer and heart disease .

- Protein Acylation Mechanisms : A study highlighted how CoA binding sites on proteins can induce acylation modifications, affecting mitochondrial function and cellular metabolism . This competitive inhibition mechanism suggests that CoA plays a significant role in regulating protein activity through acylation.

- Pathophysiological Roles : Investigations into the pathophysiological roles of CoA have revealed its involvement in various diseases, including neurodegenerative disorders and myopathies. Changes in CoA concentration can significantly impact cellular functions and contribute to disease progression .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Fatty Acid Metabolism | Synthesis and degradation of fatty acids via acetyl-CoA | Essential for ATP production through β-oxidation |

| Carbohydrate Metabolism | Links glycolysis with citric acid cycle via pyruvate conversion | Critical for energy generation |

| Protein Modification | Modifies proteins through CoAlation affecting activity under stress | Over 2,000 proteins identified as targets |

| Neurodevelopment | Alters lipid metabolism affecting brain development | Changes linked to neurodevelopmental disorders |

| Cancer Metabolism | Impacts tumor cell metabolism through fatty acid synthesis | Potential therapeutic target insights |

| Cardiovascular Health | Regulates nitric oxide signaling affecting vascular health | Links to atherosclerosis and heart disease |

作用機序

Coenzyme A functions as a carrier of acyl groups, forming thioester bonds with carbon chains of various lengths and structures. It plays a pivotal role in the citric acid cycle by transferring acetyl groups to oxaloacetate, forming citrate. This process is essential for energy production in cells. Coenzyme A also acts as an allosteric regulator in the stimulation of enzymes like pyruvate dehydrogenase .

類似化合物との比較

Acetyl coenzyme A: A derivative of coenzyme A involved in the citric acid cycle.

Succinyl coenzyme A: Another derivative participating in the citric acid cycle.

Malonyl coenzyme A: Involved in fatty acid synthesis.

Uniqueness: Coenzyme A is unique due to its versatility in participating in both anabolic and catabolic pathways. It serves as a major carrier of activated acyl groups within cells, forming reversible thioester bonds with various carbon chains .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying coenzyme A (CoA) and its derivatives in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying CoA and its metabolites. Protocols should include optimized ionization parameters (e.g., electrospray ionization in negative mode) and separation using hydrophilic interaction chromatography (HILIC). Internal standards like deuterated CoA improve accuracy. Ensure purity analysis and raw data quality checks are included in reporting .

- Key Considerations : Validate methods using tissue-specific matrices (e.g., liver vs. plasma) to account for interference. Replicate experiments at least three times to ensure precision .

Q. How do I design experiments to study CoA biosynthesis pathways in mammalian cells?

- Methodological Answer : Use isotopic tracing (e.g., ¹³C-labeled pantothenate) to track CoA synthesis intermediates. Combine this with gene knockout models (e.g., CRISPR/Cas9 targeting PANK2 or COASY) to assess enzyme-specific contributions. Include negative controls with pantothenate-free media .

- Key Considerations : Monitor ATP levels, as CoA biosynthesis is ATP-dependent. Normalize CoA concentrations to total protein content or cell count .

Q. What are the primary metabolic pathways regulated by CoA, and how can their activity be experimentally validated?

- Methodological Answer : Focus on pathways like fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and acetylation reactions. Use targeted metabolomics to measure substrate depletion (e.g., palmitate for β-oxidation) or product accumulation (e.g., acetyl-CoA). Enzyme activity assays (e.g., citrate synthase for TCA cycle) paired with CoA depletion (via RNAi) can confirm regulatory roles .

Advanced Research Questions

Q. How should I address contradictory data on CoA’s role in age-related diseases?

- Methodological Answer : Conduct a systematic review using databases like PubMed/MEDLINE with search terms "coenzyme A AND ageing" and apply inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models). Use metric analysis to identify biases, such as dosage variations (e.g., 100 mg/day vs. 300 mg/day in supplementation studies) or cohort heterogeneity .

- Data Resolution : Perform meta-analyses to quantify effect sizes. For example, CoA’s impact on mitochondrial dysfunction may vary by tissue; stratify results by organ (e.g., cardiac vs. hepatic tissues) .

Q. What experimental designs are optimal for studying CoA’s therapeutic potential in cardiovascular disease (CVD)?

- Methodological Answer : Use randomized controlled trials (RCTs) with endpoints like plasma homocysteine levels or echocardiographic parameters. Include a control group receiving placebo and standardize CoA dosage (e.g., 100 mg/day). Pair biochemical assessments (CoA quantification via LC-MS) with clinical metrics (e.g., ejection fraction) .

- Ethical Considerations : Obtain ethics committee approval for human studies. For animal models, ensure compliance with institutional guidelines for CVD induction (e.g., high-fat diets) .

Q. How can I improve reproducibility in CoA-related studies, particularly in tissue-specific analyses?

- Methodological Answer : Document all protocols in detail, including centrifugation speeds, buffer compositions, and freeze-thaw cycles. Share raw MS data and statistical scripts via repositories like Zenodo. Use standardized CoA extraction methods (e.g., perchloric acid precipitation for tissues) to minimize variability .

- Collaborative Frameworks : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Cross-validate findings with orthogonal methods, such as enzymatic assays vs. immunoblotting .

Q. What strategies are effective for integrating CoA research with other disciplines, such as immunology or oncology?

- Methodological Answer : Use multi-omics approaches (e.g., metabolomics + transcriptomics) to map CoA’s role in immune cell activation or tumor metabolism. For example, in cancer, link acetyl-CoA levels to histone acetylation via ChIP-seq data. Collaborate with computational biologists to build predictive models .

- Challenges : Address cross-disciplinary terminology gaps (e.g., "CoA" vs. "Coenzyme A" in literature searches). Use controlled vocabularies like MeSH terms to improve database retrieval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。